molecular formula C9H19NO B8377481 2-Methyloctanamide CAS No. 4164-93-6

2-Methyloctanamide

Cat. No. B8377481
M. Wt: 157.25 g/mol
InChI Key: OVKXDANNQWXYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06596868B2

Procedure details

The [1RS-(2-exo,3-exo)]-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbonyl chloride 21 obtained in Example 17 was dissolved in 10 ml of dichloromethane, and the solution was cooled to −10° C. A solution of 197 mg (1 mmol) of 4-methoxybenzylthioethylamine in 10 ml of dichloromethane and then 0.28 ml (2 mmol) of triethylamine were added thereto under nitrogen, and the resulting mixture was stirred at room temperature for 6 hours. Thereafter, 20 ml of water was added thereto and the desired compound was extracted three times with dichloromethane. The combined organic layer was dried over sodium sulfate and then distilled to remove the solvent. The oil thus obtained was purified by silica gel column chromatography (eluent: ethyl acetate/methanol/aqueous ammonia=8.5/1/0.5) to obtain [1RS-(2-exo,3-exo)]-3-(4-chlorophenyl)-N-[2-[S-(4-methoxybenzyl)thio]ethyl]-8-methyl-8-azabicyclo[3.2.])-octane-2-carboxamide as an oil.
[Compound]
Name
[1RS-(2-exo,3-exo)]-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:13]=[CH:12][C:6]([CH2:7]SCCN)=[CH:5][CH:4]=1.[CH2:14]([N:16](CC)CC)C.[OH2:21].Cl[CH2:23]Cl>>[CH3:23][CH:7]([C:14]([NH2:16])=[O:21])[CH2:6][CH2:12][CH2:13][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
[1RS-(2-exo,3-exo)]-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
197 mg
Type
reactant
Smiles
COC1=CC=C(CSCCN)C=C1
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
under nitrogen, and the resulting mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the desired compound was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The oil thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent: ethyl acetate/methanol/aqueous ammonia=8.5/1/0.5)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(CCCCCC)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.